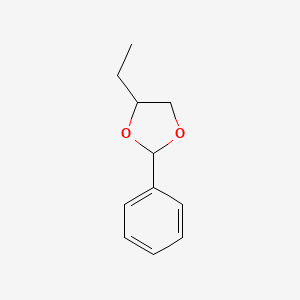
1,3-Dioxolane, 4-ethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals, which are cyclic ethers with two oxygen atoms in a five-membered ring. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the dioxolane ring. It is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
1,3-Dioxolane, 4-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the preparation of 1,3-dioxolane can be achieved by reacting 1,2-diol with acetone under acidic conditions . Industrial production methods often involve the continuous removal of water from the reaction mixture using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the formation of the desired product .
Chemical Reactions Analysis
1,3-Dioxolane, 4-ethyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can lead to the formation of carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 4-ethyl-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a protecting group for carbonyl compounds, allowing selective reactions to occur without affecting the protected functional group In biology, it can be used as a building block for the synthesis of biologically active moleculesIn industry, it is used in the synthesis of polymers, rubber goods, and paint-and-lacquer materials .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-ethyl-2-phenyl- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can effectively protect the carbonyl group from unwanted reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with.
Comparison with Similar Compounds
1,3-Dioxolane, 4-ethyl-2-phenyl- can be compared with other similar compounds such as 1,3-dioxane and 1,2-dioxolane. While 1,3-dioxane has a six-membered ring with two oxygen atoms, 1,2-dioxolane has a five-membered ring with adjacent oxygen atoms . The unique structure of 1,3-Dioxolane, 4-ethyl-2-phenyl- provides it with specific properties and reactivity that distinguish it from these similar compounds .
Properties
CAS No. |
176444-66-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
KTFCOAMFYXAAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


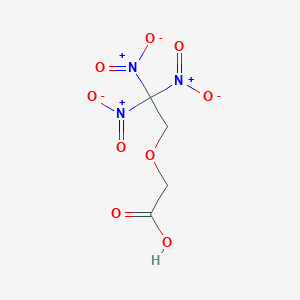
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
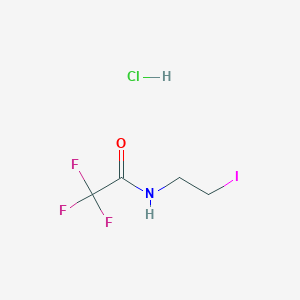
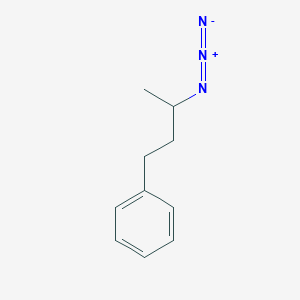
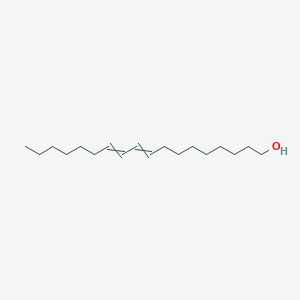
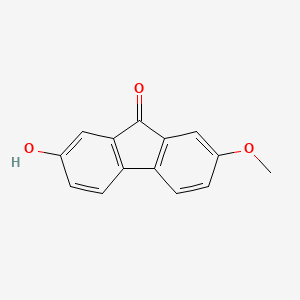
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
